REACTION_CXSMILES
|
BrCCBr.Cl[Si](C)(C)C.I[CH:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]1.[Cl:24][C:25]1[C:30](Cl)=[N:29][CH:28]=[CH:27][N:26]=1>CC(N(C)C)=O.[Zn].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[Cl:24][C:25]1[C:30]([CH:11]2[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]2)=[N:29][CH:28]=[CH:27][N:26]=1 |f:6.7.8.9.10|
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Name
|
|
Quantity
|
9.1 mL
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Type
|
reactant
|
Smiles
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BrCCBr
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Name
|
|
Quantity
|
16.3 g
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Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
|
13.5 mL
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Type
|
reactant
|
Smiles
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Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
329 g
|
Type
|
reactant
|
Smiles
|
IC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
670 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
99 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CN=C1Cl
|
Name
|
|
Quantity
|
670 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred for 15 min under nitrogen
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 65° C
|
Type
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STIRRING
|
Details
|
The resulting mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
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CUSTOM
|
Details
|
a degassed
|
Type
|
WASH
|
Details
|
to rinse the remaining zinc dust
|
Type
|
ADDITION
|
Details
|
added to the above mixture
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated to 80° C. under nitrogen
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Type
|
STIRRING
|
Details
|
stirred overnight (19 hours)
|
Duration
|
19 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with brine (1 L) and ethyl acetate (6 L)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (4 L) and organic extracts
|
Type
|
WASH
|
Details
|
washed with brine (1 L)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=9:1 to 6:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CN1)C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |